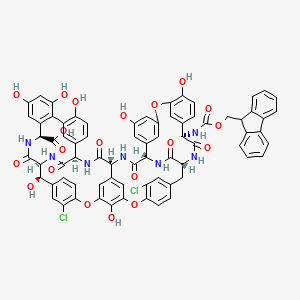
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- is a complex organic compound known for its antimicrobial properties. It is a derivative of ristomycin A, a glycopeptide antibiotic. The aglycone form refers to the molecule without its sugar moiety, which is often crucial for its biological activity. This compound is characterized by its intricate structure, which includes multiple chlorinated and demethylated sites, making it a subject of interest in both synthetic chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- typically involves a multi-step organic synthesis process. This includes the chlorination and demethylation of specific sites on the ristomycin A molecule. The process often requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents to achieve the desired modifications .
Industrial Production Methods
Industrial production of this compound is generally more complex due to the need for large-scale synthesis. It involves the use of advanced biotechnological methods, including fermentation processes followed by chemical modifications. The production process must adhere to stringent quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
科学研究应用
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
作用机制
The mechanism of action of Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- involves its interaction with bacterial cell walls. The compound binds to specific sites on the bacterial cell wall, inhibiting cell wall synthesis and leading to cell lysis. This action is facilitated by its chlorinated and demethylated sites, which enhance its binding affinity and antimicrobial efficacy .
相似化合物的比较
Similar Compounds
Ristomycin A: The parent compound with a sugar moiety.
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Uniqueness
Ristomycin A aglycone, 22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-N15-((9H-fluoren-9-ylmethoxy)carbonyl)- is unique due to its specific structural modifications, which enhance its antimicrobial properties and make it a valuable compound for research and therapeutic applications .
属性
分子式 |
C73H55Cl2N7O20 |
|---|---|
分子量 |
1421.2 g/mol |
IUPAC 名称 |
(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-22-(9H-fluoren-9-ylmethoxycarbonylamino)-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C73H55Cl2N7O20/c74-46-17-30-9-15-52(46)101-55-24-35-25-56(65(55)89)102-53-16-12-33(22-47(53)75)64(88)63-71(95)80-62(72(96)97)44-27-37(84)28-51(87)57(44)43-21-31(10-13-49(43)85)58(68(92)81-63)78-70(94)61(35)79-69(93)60-34-19-36(83)26-38(20-34)100-54-23-32(11-14-50(54)86)59(67(91)76-48(18-30)66(90)77-60)82-73(98)99-29-45-41-7-3-1-5-39(41)40-6-2-4-8-42(40)45/h1-17,19-28,45,48,58-64,83-89H,18,29H2,(H,76,91)(H,77,90)(H,78,94)(H,79,93)(H,80,95)(H,81,92)(H,82,98)(H,96,97)/t48-,58-,59+,60+,61-,62+,63+,64-/m1/s1 |
InChI 键 |
FUTUPNWILRYOCM-AVRBPNGPSA-N |
手性 SMILES |
C1[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)O)O)C(=O)N[C@@H]8C9=CC(=C(C(=C9)OC2=C(C=C(C=C2)[C@H]([C@H]2C(=O)N[C@@H](C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)[C@H](C(=O)N2)NC8=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
规范 SMILES |
C1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)O)O)C(=O)NC8C9=CC(=C(C(=C9)OC2=C(C=C(C=C2)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC8=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















